2-(1,3-Dioxoisoindolin-2-yl)-2-methylpropyl 4-methylbenzenesulfonate
Overview
Description
2-(1,3-Dioxoisoindolin-2-yl)-2-methylpropyl 4-methylbenzenesulfonate is a compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a phthalimide moiety and a tosyl group, which contribute to its reactivity and versatility in chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dioxoisoindolin-2-yl)-2-methylpropyl 4-methylbenzenesulfonate typically involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate. This intermediate is then reacted with a tosylating agent, such as tosyl chloride, under basic conditions to yield the final product. The reaction conditions often include the use of solvents like toluene and catalysts to enhance the reaction efficiency .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dioxoisoindolin-2-yl)-2-methylpropyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The phthalimide moiety can be reduced to form amines or other functional groups.
Oxidation Reactions: The compound can undergo oxidation to introduce additional functional groups or modify existing ones
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions, and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. Solvents such as dichloromethane (DCM) and dimethylformamide (DMF) are frequently used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various tosyl derivatives, while reduction reactions can produce amines or other reduced forms of the phthalimide moiety .
Scientific Research Applications
2-(1,3-Dioxoisoindolin-2-yl)-2-methylpropyl 4-methylbenzenesulfonate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create complex molecules and study reaction mechanisms.
Biology: The compound is employed in the development of biochemical assays and as a probe to study enzyme activities.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(1,3-Dioxoisoindolin-2-yl)-2-methylpropyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The phthalimide moiety can interact with enzymes or receptors, modulating their activity. The tosyl group can facilitate the compound’s binding to target molecules, enhancing its efficacy in biochemical assays and drug development .
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Dioxoisoindolin-2-yl)ethyl 4-methylbenzenesulfonate: Similar structure but with an ethyl group instead of a methylpropyl group.
N-isoindoline-1,3-dione derivatives: A broader class of compounds with similar core structures but varying substituents.
Properties
IUPAC Name |
[2-(1,3-dioxoisoindol-2-yl)-2-methylpropyl] 4-methylbenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5S/c1-13-8-10-14(11-9-13)26(23,24)25-12-19(2,3)20-17(21)15-6-4-5-7-16(15)18(20)22/h4-11H,12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFBYOXCRCDJEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)(C)N2C(=O)C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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